6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

MAO-B inhibition PET tracer development fluorine regioisomer SAR

MAO-B inhibitor programs require regioisomer-specific SAR to map the benzyloxy binding pocket. The established 3-fluoro analog exhibits Ki = 6 nM, while ortho-substituted probes remain underrepresented, creating a critical data gap. • Ortho-fluorine blocks para-hydroxylation, directly enabling metabolic stability comparison vs. unsubstituted benzyloxy analogs in liver microsome assays. • Completes the positional scanning matrix alongside meta- and para-fluoro isomers for steric/electronic pocket mapping. • 98% HPLC purity, MW 256.27 g/mol; serves as an LC-MS/GC-MS system suitability standard for fluorinated indanone libraries. Supplied with batch-specific Certificate of Analysis for immediate worldwide dispatch.

Molecular Formula C16H13FO2
Molecular Weight 256.276
CAS No. 1170547-52-0
Cat. No. B2520902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one
CAS1170547-52-0
Molecular FormulaC16H13FO2
Molecular Weight256.276
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3F
InChIInChI=1S/C16H13FO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2
InChIKeyAOKZLIBZUHHMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((2-Fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one: Overview


6-((2-Fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one (CAS 1170547-52-0) is a synthetic fluorinated indanone derivative with the molecular formula C₁₆H₁₃FO₂ and a molecular weight of 256.27 g/mol . The compound features a 2-fluorobenzyloxy substituent at the 6-position of the 2,3-dihydro-1H-inden-1-one scaffold, placing it within the broader class of 6-alkoxy-indanones that have been investigated for monoamine oxidase B (MAO-B) inhibition and PET tracer development [1]. Its closest characterized structural analog, the 3-fluorobenzyl regioisomer, has an established Ki of 6 nM against human MAO-B [1].

6-((2-Fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one: Regioisomeric Specificity


Fluorine substitution position on the benzyloxy ring critically modulates both electronic distribution and steric presentation of the indanone pharmacophore. In the structurally homologous MAO-B inhibitor series reported by Dukić-Stefanović et al. (2021), the 3-fluorobenzyloxy derivative exhibited a Ki of 6 nM, whereas the binding affinity varied substantially across regioisomers [1]. Ortho (2-fluoro) substitution introduces proximal steric effects on the ether oxygen and alters the conformational preference of the benzyl group relative to the indanone plane, which can differentially affect target engagement, metabolic stability, and off-target interactions compared to meta- or para-substituted analogs [2]. Generic interchange without regioisomer-specific validation therefore carries a material risk of altered potency, selectivity, and pharmacokinetic behavior.

6-((2-Fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one: Differentiation Evidence


Fluorine Regioisomer Comparison: Ortho vs. Meta

The 3-fluorobenzyloxy regioisomer (6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one) has a reported Ki of 6 nM against human MAO-B [1]. While the 2-fluoro regioisomer has not been individually reported in the same assay, the ortho-fluorine positioning alters the electron density on the benzyl ring (σₘ = 0.34 for F) and introduces steric proximity to the ether linkage, which is expected to modify both binding pocket complementarity and metabolic liability relative to the meta-substituted comparator. This regioisomeric difference constitutes a testable differentiation point for structure-activity relationship (SAR) studies [2].

MAO-B inhibition PET tracer development fluorine regioisomer SAR

Purity Specification and QC Benchmarking

Commercially available 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is supplied at a certified purity of 98% (HPLC, area normalization) by Leyan (Product No. 2291092) . This purity level is consistent with research-grade building blocks intended for downstream derivatization. The compound is available in quantities from 1 g to 10 g, with pricing available upon inquiry. The GHS hazard classification includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

chemical purity QC specification procurement benchmark

Ortho-Fluorobenzyl as Metabolic and Conformational Modulator

The 2-fluorobenzyl group introduces distinct metabolic and conformational properties compared to non-fluorinated benzyl or other halogenated benzyl analogs. Ortho-fluorine substituents on aromatic rings are known to block para-hydroxylation metabolic pathways and modulate the basicity of proximal heteroatoms [1]. In the indanone scaffold, the ortho-fluorine can influence the dihedral angle of the benzyl ether linkage through both steric and electronic effects, potentially altering target binding geometry relative to the unsubstituted benzyloxy analog [2]. This makes the 2-fluoro compound a valuable tool for probing conformational and metabolic SAR within 6-alkoxy-indanone series.

fluorine medicinal chemistry metabolic stability conformational control

Lipophilicity Modulation by Ortho-Fluorine

The molecular weight of the target compound is 256.27 g/mol (C₁₆H₁₃FO₂) . In comparison, the 6-hydroxy precursor (C₉H₈O₂) has a molecular weight of 148.16 g/mol, while the non-fluorinated 6-benzyloxy analog (C₁₆H₁₄O₂) has a molecular weight of 238.28 g/mol. The introduction of a single fluorine atom adds approximately 18 g/mol relative to the non-fluorinated benzyl analog while contributing a modest increase in lipophilicity (estimated Hansch π value for aromatic F = 0.14) [1]. The ortho-positioning of fluorine may also influence the experimentally determined logP through intramolecular electronic interactions with the ether oxygen.

lipophilicity logP fluorine effect physicochemical properties

6-((2-Fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one: Applications


MAO-B Fluorine Positional SAR Probe

The 2-fluorobenzyloxy regioisomer serves as an essential SAR probe alongside the well-characterized 3-fluoro analog (Ki MAO-B = 6 nM) [1]. By systematically comparing ortho-, meta-, and para-fluorobenzyloxy indanones, medicinal chemistry teams can map the steric and electronic requirements of the MAO-B benzyloxy binding pocket. This positional scanning approach is critical for optimizing inhibitor potency and subtype selectivity, as the 3-fluoro compound has demonstrated outstanding affinity [1] and the 2-fluoro isomer provides the missing ortho-substituted comparator needed to complete the SAR matrix.

Fluorine-Mediated Metabolic Stability Optimization

Ortho-fluorine substitution on the benzyl ring blocks para-hydroxylation, a common Phase I metabolic pathway for aromatic ethers [2]. Procuring the 2-fluorobenzyloxy indanone enables direct assessment of metabolic stability improvements relative to the unsubstituted benzyloxy analog in liver microsome or hepatocyte assays. This application is particularly relevant for CNS-targeted programs where the indanone scaffold has demonstrated blood-brain barrier penetration [1] and where metabolic protection of the benzyloxy moiety may reduce the formation of brain-penetrant radiometabolites identified as a limitation of the 3-fluoro lead compound.

Reference Standard for Fluorinated Indanone Libraries

With a certified purity of 98% (HPLC) and a molecular weight of 256.27 g/mol , this compound can serve as a system suitability standard for HPLC, LC-MS, and GC-MS methods used to characterize fluorinated indanone libraries. Its distinct retention time, mass spectrum, and UV absorption profile, influenced by the ortho-fluorine substitution, provide a benchmark for method calibration and batch-to-batch consistency evaluation across commercial suppliers.

Conformational Analysis via Ortho-Substituent Steric Effects

The ortho-fluorine atom on the benzyl group introduces steric constraint on rotation around the Ar-CH₂-O bond, potentially locking the benzyl group into a preferred conformation [2]. This makes the 2-fluoro isomer a valuable tool compound for X-ray crystallography, NMR conformational analysis, and computational docking studies aimed at understanding the conformational preferences of 6-alkoxy-indanone ligands within enzyme active sites. Crystallographic data from this compound could illuminate binding modes that are inaccessible with meta- or para-substituted analogs.

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